2,6-Dinitro vs. 2,5-Dinitro Substitution: Enhanced Photosensitivity and Bathochromic Shift for 365 nm Patterning
U.S. Patent 6,100,008 explicitly teaches that the 2,6-dinitro substitution pattern provides greater photosensitivity than the 2,5-dinitro pattern. Specifically, one adjacent nitro group (2,5-dinitro) enhances photosensitivity of the scissionable group, and two adjacent nitro groups (2,6-dinitro) achieve 'even greater photosensitivity.' Additionally, the 2,6-dinitro configuration shifts peak sensitivity to longer wavelengths toward 365 nm—the principal emission line of mercury vapor UV lamps used in commercial PCB imaging [1]. This creates a procurement-critical differentiation: for photoresist formulations targeting 365 nm exposure tools, the 2,6-dinitro monomer is the preferred scaffold over the 2,5-dinitro isomer.
| Evidence Dimension | Relative photosensitivity of dinitro substitution patterns |
|---|---|
| Target Compound Data | 2,6-dinitro substitution: 'even greater photosensitivity' with peak sensitivity shifted toward 365 nm |
| Comparator Or Baseline | 2,5-dinitro substitution: photosensitivity enhanced by single adjacent nitro group; shorter-wavelength peak sensitivity |
| Quantified Difference | Qualitative rank order (2,6-dinitro > 2,5-dinitro); wavelength shift to ~365 nm specified for 2,6-dinitro |
| Conditions | Photoreactive dinitrobenzyl groups incorporated into positive-acting photoresist polymers; UV exposure via mercury vapor lamp; patent disclosure based on experimental photoresist formulations |
Why This Matters
For procurement decisions, this establishes that the 2,6-dinitro monomer is structurally required—not merely preferred—when the photoresist must be exposed at 365 nm with maximum sensitivity, directly impacting throughput in commercial PCB production lines.
- [1] Kahle, C.F. II et al. (PPG Industries, Inc.). U.S. Patent 6,100,008. Positive Photoresist with Improved Contrast Ratio and Photospeed. Issued August 8, 2000. Column 6, lines 1–10; Column 5, lines 48–53 (365 nm wavelength context). View Source
